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Cat. No.: B1228683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dipentadecanoyl-sn-

glycero-3-phosphocholine (15:0 PC) to modulate the fluidity of lipid bilayers. This document

includes detailed experimental protocols and quantitative data to assist in the design and

execution of experiments for various research and drug development applications.

Introduction to 15:0 PC and Membrane Fluidity
15:0 PC is a saturated phosphatidylcholine with 15-carbon acyl chains. Its intermediate chain

length results in a gel-to-liquid crystalline phase transition temperature (Tm) of 34-35°C,

making it a valuable tool for manipulating membrane fluidity in a physiologically relevant

temperature range.[1] By incorporating 15:0 PC into lipid bilayers composed of lipids with

higher or lower transition temperatures, researchers can precisely tune the fluidity of the

membrane to study its impact on protein function, cellular signaling, and drug-membrane

interactions.

Quantitative Data on the Physicochemical
Properties of 15:0 PC-Containing Bilayers
The physical properties of lipid bilayers are significantly influenced by their composition. The

following tables summarize key quantitative data on the effects of 15:0 PC in both pure and

mixed lipid systems.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1228683?utm_src=pdf-interest
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.researchgate.net/figure/Figure-S-1-DSC-thermograms-of-150-PC-liposomes-150-PC-SA-PEG-DSPE9-1-006-molar_fig1_304747931
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Phase Transition Temperatures (Tm) of Pure Phospholipids

Phospholipid Acyl Chain Composition
Transition Temperature
(Tm) (°C)

15:0 PC 15:0/15:0 35[1]

14:0 PC (DMPC) 14:0/14:0 24

16:0 PC (DPPC) 16:0/16:0 41

18:0 PC (DSPC) 18:0/18:0 55

18:1 (Δ9-cis) PC (DOPC) 18:1/18:1 -17

Table 2: Influence of Composition on Bilayer Thickness and Lateral Diffusion in Mixed Lipid

Systems

Lipid Composition
(molar ratio)

Phase at 22°C
Bilayer Thickness
(Å)

Lateral Diffusion
Coefficient (μm²/s)

15:0-PC/DOPC/Chol

(40/40/20)
Ld+Lo coexistence

Ld phase: ~30-31, Lo

phase: ~35-37

Not explicitly

measured for this

mixture, but Ld phase

diffusion is generally

faster.

DOPC (pure) Ld (fluid) ~38.9 ~7.2

DPPC (pure) Lβ' (gel) ~48
Significantly lower

than Ld phase

Note: Ld refers to the liquid-disordered phase (more fluid), and Lo refers to the liquid-ordered

phase (less fluid). Data for the ternary mixture is derived from cryo-EM imaging.

Experimental Protocols
Detailed methodologies for key experiments involving the use of 15:0 PC to modulate lipid

bilayer fluidity are provided below.
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Protocol 1: Preparation of Unilamellar Liposomes by
Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar liposomes with a defined

lipid composition.

Materials:

1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC)

Other desired lipids (e.g., DPPC, DOPC)

Chloroform

Hydration buffer (e.g., phosphate-buffered saline, PBS)

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

Dissolve the desired lipids (e.g., a mixture of 15:0 PC and DPPC) in chloroform in a round-

bottom flask.

Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the

flask's inner surface.

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-heated

to a temperature above the Tm of the lipid mixture to ensure proper hydration and

formation of multilamellar vesicles (MLVs).
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Extrusion:

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion

through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure

a homogenous population of unilamellar vesicles. The extruder should be maintained at a

temperature above the Tm of the lipid mixture.

Step 1: Lipid Film Formation Step 2: Hydration Step 3: Extrusion
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Workflow for Unilamellar Liposome Preparation.

Protocol 2: Determination of Phase Transition
Temperature (Tm) by Differential Scanning Calorimetry
(DSC)
DSC is a powerful technique for characterizing the thermotropic behavior of lipid bilayers.

Materials:

Liposome suspension (from Protocol 1)

Differential Scanning Calorimeter (DSC)

Reference buffer (the same buffer used for liposome hydration)

Procedure:

Sample Preparation:
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Accurately pipette the liposome suspension into a DSC sample pan.

Pipette an equal volume of the reference buffer into a reference pan.

Seal both pans hermetically.

DSC Measurement:

Place the sample and reference pans into the DSC instrument.

Equilibrate the system at a temperature below the expected Tm.

Scan the temperature at a controlled rate (e.g., 1-2°C/minute) over a range that

encompasses the phase transition of the lipid mixture.

Record the heat flow as a function of temperature. The peak of the endothermic transition

corresponds to the Tm.

Sample Preparation

DSC Measurement Data Analysis
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Workflow for DSC Measurement of Liposome Tm.

Protocol 3: Measurement of Lateral Diffusion by
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to quantify the two-dimensional lateral diffusion of

fluorescently labeled molecules within a membrane.
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Materials:

Liposome suspension containing a fluorescently labeled lipid probe (e.g., NBD-PC)

Confocal laser scanning microscope with a high-power laser for bleaching

Microscope slides and coverslips

FRAP analysis software

Procedure:

Sample Preparation:

Prepare liposomes as described in Protocol 1, including a small mole percentage (e.g.,

0.5-1 mol%) of a fluorescent lipid probe in the initial lipid mixture.

Mount the liposome suspension on a microscope slide.

FRAP Measurement:

Identify a region of interest (ROI) on the liposome membrane.

Acquire a few pre-bleach images of the ROI.

Use a high-intensity laser to photobleach the fluorescent probes within the ROI.

Acquire a time-lapse series of images of the ROI as fluorescent probes from the

surrounding area diffuse into the bleached region.

Data Analysis:

Measure the fluorescence intensity of the ROI in the post-bleach images over time.

Fit the fluorescence recovery curve to an appropriate diffusion model to calculate the

lateral diffusion coefficient (D).
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Sample Preparation FRAP Measurement Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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